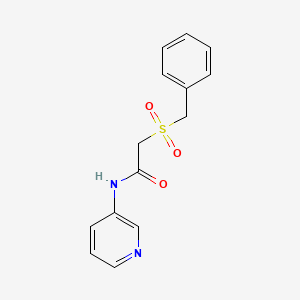![molecular formula C11H8Cl2N2O2 B5708288 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole](/img/structure/B5708288.png)
1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It may also act as an inhibitor of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have insecticidal and herbicidal properties. Additionally, it has been investigated for its potential anticancer and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole is its potential use in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. It also has insecticidal and herbicidal properties, which make it a potential candidate for the development of new pesticides. However, there are some limitations to its use in lab experiments. It may have toxic effects on certain organisms, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the study of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole. One potential direction is the development of new drugs based on its anti-inflammatory, analgesic, and antipyretic properties. Another potential direction is the development of new pesticides based on its insecticidal and herbicidal properties. Additionally, further research is needed to fully understand its mechanism of action and potential toxic effects. Overall, 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Métodos De Síntesis
There are several methods available for the synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole. One of the most common methods involves the reaction of 2,4-dichlorophenacyl chloride with hydrazine hydrate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound. Other methods include the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate followed by cyclization and acetylation.
Aplicaciones Científicas De Investigación
1-[(2,4-dichlorophenoxy)acetyl]-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an insecticide and herbicide. Additionally, it has been investigated for its anticancer and antitumor properties.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-8-2-3-10(9(13)6-8)17-7-11(16)15-5-1-4-14-15/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVIAXFDCQSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)
![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5708236.png)

![4-methoxy-2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5708243.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5708253.png)

![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)benzohydrazide](/img/structure/B5708266.png)
![2-allyl-6-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5708269.png)
![N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)